molecular formula C18H19F3N4O2 B2674301 2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775435-49-8

2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Cat. No.: B2674301
CAS No.: 1775435-49-8
M. Wt: 380.371
InChI Key: YKLITHLGCYCYOF-UHFFFAOYSA-N
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Description

2-Methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a methoxy group and a piperidine ring, which is further substituted with a pyrimidine ring containing a trifluoromethyl group. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Pyrimidine Ring: The pyrimidine ring with a trifluoromethyl group can be introduced via a nucleophilic substitution reaction using 4-chloro-6-(trifluoromethyl)pyrimidine.

    Coupling with Benzamide: The final step involves coupling the piperidine derivative with 2-methoxybenzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s biological activity.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine, which may change the compound’s binding properties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 2-hydroxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide.

    Reduction: Formation of 2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzenamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, 2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide may serve as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics provided by the trifluoromethyl and methoxy groups.

Mechanism of Action

The mechanism of action of 2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the methoxy group may influence its solubility and metabolic stability. The piperidine ring can provide additional binding interactions, potentially leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}benzamide: Similar structure but with a different position of the trifluoromethyl group.

    2-Methoxy-N-{1-[6-(methyl)pyrimidin-4-yl]piperidin-4-yl}benzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-Methoxy-N-{1-[6-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}benzamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

Uniqueness

The unique combination of a methoxy group, a trifluoromethyl-substituted pyrimidine ring, and a piperidine ring in 2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide provides distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug discovery and material science.

Properties

IUPAC Name

2-methoxy-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c1-27-14-5-3-2-4-13(14)17(26)24-12-6-8-25(9-7-12)16-10-15(18(19,20)21)22-11-23-16/h2-5,10-12H,6-9H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLITHLGCYCYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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